2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
2-(chloromethyl)-3H-[1]benzofuro[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O2/c12-5-8-13-9-6-3-1-2-4-7(6)16-10(9)11(15)14-8/h1-4H,5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFOEOBMLILAKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=O)NC(=N3)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406232 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80550-76-1 | |
| Record name | 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406232 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(chloromethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0,2,7]trideca-1(13),2(7),3,9,11-pentaen-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Key Reactions
Cyclization to Form the Benzofuro[3,2-d]pyrimidin-4(3H)-one Core
The core structure is typically synthesized via intramolecular cyclization involving appropriate precursors such as amino-substituted benzofuran derivatives and carbonyl-containing reagents. This step forms the fused heterocyclic system essential for the target compound.
Introduction of the Chloromethyl Group at Position 2
The chloromethyl substituent is introduced via a cyclization reaction involving 2-chloroacetyl chloride. This reagent reacts with the amino group of the precursor in a substitution followed by intramolecular elimination, resulting in the formation of the 2-(chloromethyl) substituent on the pyrimidinone ring.
Detailed Reaction Conditions and Mechanistic Insights
| Step | Reagents/Conditions | Mechanism/Notes | Yield/Outcome |
|---|---|---|---|
| Cyclization to pyrimidinone | Heating aminobenzofuran carboxamides with urea at 180 °C for 1 h | Intramolecular cyclization forming fused heterocycle | High yield; core structure formed |
| Chloromethyl introduction | 2-chloroacetyl chloride in cold acetonitrile | Nucleophilic substitution and intramolecular elimination | Good yield; selective chloromethylation |
The cyclization step is crucial to establish the fused benzofuro-pyrimidinone framework, which is confirmed by IR bands corresponding to NH and C=O groups in the region 3394–3112 cm⁻¹ and 1728–1640 cm⁻¹ respectively.
The chloromethyl group introduction is evidenced by the appearance of a characteristic C-Cl absorption band around 772–776 cm⁻¹ in IR spectra, confirming successful substitution.
Spectroscopic Characterization Supporting Preparation
-
- NH stretching bands at ~3440–3387 cm⁻¹.
- Carbonyl (C=O) stretching bands at ~1669–1655 cm⁻¹.
- C-Cl stretching at ~772–776 cm⁻¹ confirms chloromethyl group presence.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- ^1H-NMR shows singlet signals for methylene protons (-NCH₂-) in the range δ 3.29–4.66 ppm, characteristic of the chloromethyl group attached to the nitrogen of the pyrimidinone ring.
- Disappearance of NH signals after chloromethylation confirms substitution at the amino site.
- ^13C-NMR signals for chloromethyl carbon appear in the expected chemical shift region consistent with literature.
Additional Functionalization and Derivatization (Contextual)
While the primary focus is on the preparation of the chloromethyl derivative, subsequent functionalization can be performed by nucleophilic substitution of the chloromethyl group with various amines to yield morpholinomethyl or piperazinylmethyl derivatives, expanding the compound's chemical diversity and biological potential. These transformations typically occur under reflux in polar aprotic solvents with base catalysts.
Summary of Preparation Methodology
| Stage | Description | Key Reagents/Conditions | Analytical Confirmation |
|---|---|---|---|
| Formation of benzofuro-pyrimidinone core | Cyclization of aminobenzofuran carboxamides with urea | Heat at 180 °C, 1 hour | IR (NH, C=O bands), NMR |
| Chloromethyl substitution | Reaction with 2-chloroacetyl chloride in acetonitrile | Cold conditions, substitution & elimination | IR (C-Cl band), ^1H-NMR (methylene singlet) |
Research Findings and Practical Considerations
The preparation method involving 2-chloroacetyl chloride provides a straightforward and efficient route to the 2-(chloromethyl) substituted benzofuro[3,2-d]pyrimidin-4(3H)-one, with good yields and purity.
The reaction conditions are mild enough to preserve the integrity of the fused heterocyclic system while allowing selective functionalization at position 2.
Spectroscopic data consistently support the formation of the target compound, allowing confident structural assignment.
This synthetic approach is adaptable for further derivatization, enabling the design of analogues with potential biological activities such as antimicrobial or anticancer properties, as demonstrated in related fused pyrimidine systems.
Chemical Reactions Analysis
2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles under appropriate conditions.
Cyclization: It can undergo intramolecular cyclization reactions to form more complex structures.
Common reagents used in these reactions include potassium tert-butoxide, N,N-dimethylformamide, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Overview
2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound with significant potential in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, mechanisms of action, and relevant case studies.
Medicinal Chemistry
2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one has been studied for its potential as an antitumor agent . It exhibits cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), leading to reduced cell viability and apoptosis induction.
Mechanism of Action :
- The compound acts as an inhibitor of cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation. By inhibiting CDKs, it disrupts the proliferation of cancer cells.
Antitubercular Activity
Research indicates that derivatives of this compound may possess antitubercular properties, making it a candidate for further development in the treatment of tuberculosis.
Organic Electronics
In the field of organic electronics, 2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is utilized as an electron transport material in phosphorescent organic light-emitting diodes (PhOLEDs). Its incorporation enhances the external quantum efficiency and reduces efficiency roll-off in blue phosphorescent devices.
Material Science
The compound is investigated for its high triplet energy levels, which are advantageous in developing advanced materials for electronic applications.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on CDK Inhibition | Cancer Treatment | Demonstrated that 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one effectively inhibits CDK activity, leading to reduced tumor growth in vitro. |
| Antitubercular Activity Assessment | Tuberculosis | Found promising results against Mycobacterium tuberculosis in preliminary assays, warranting further investigation into its therapeutic potential. |
| PhOLED Efficiency Study | Organic Electronics | Showed that devices incorporating this compound achieved higher efficiencies compared to traditional materials, confirming its utility in next-generation displays. |
Mechanism of Action
The mechanism of action of 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. In the context of organic electronics, it functions as an electron-transport-type host, facilitating the transport of electrons and enhancing the efficiency of PhOLEDs . In medicinal applications, its mechanism may involve inhibition of specific enzymes or pathways critical for the survival of pathogens or cancer cells .
Comparison with Similar Compounds
Benzofuropyrimidinones vs. Thienopyrimidinones
Replacing the benzofuran oxygen with sulfur yields thieno[3,2-d]pyrimidinones, altering electronic and solubility properties. For example:
- 2-(tert-Butylamino)-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o): Exhibits a high melting point (289–291°C) due to strong hydrogen bonding from the tert-butylamino and piperazinyl groups .
- Benzofuro[3,2-d]pyrimidin-4-amine : A benzofuro analog with a melting point of 144–145°C, lower than sulfur-containing analogs, reflecting reduced polarity .
Key Difference: Thienopyrimidinones generally exhibit higher thermal stability and altered π-stacking interactions due to sulfur’s polarizability .
Substituent Variations
Chloromethyl vs. Aryl/Alkyl Substituents
- 3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one: The propynyloxy group introduces alkyne reactivity for click chemistry, while phenyl enhances hydrophobicity. The planar benzofuropyrimidinone core aids in target binding .
Key Difference : Chloromethyl groups offer nucleophilic substitution sites, whereas aryl/alkoxy groups modulate lipophilicity and target selectivity.
Functional Group Additions
Amino vs. Methoxy Substituents
- 6-(4-Aminophenyl)-2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one (4p): The amino group enhances solubility and hydrogen-bonding capacity (melting point 259–261°C) .
- 2,6-Bis(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (12a): Methoxy groups improve membrane permeability but reduce polarity (melting point 241–243°C) .
Key Difference: Amino groups favor aqueous solubility and target interaction, while methoxy groups enhance lipophilicity for blood-brain barrier penetration.
Comparative Data Table
Biological Activity
2-(Chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the benzofuro[3,2-d]pyrimidine family and is characterized by a chloromethyl group that enhances its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| Density | 1.59 g/cm³ |
| Boiling Point | 405.4 °C |
| Melting Point | 258 °C (decomp) |
| CAS Number | 80550-76-1 |
The biological activity of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one is primarily linked to its interaction with various biological targets:
- Epidermal Growth Factor Receptor (EGFR) : Similar compounds have been reported to inhibit EGFR tyrosine kinase, which plays a crucial role in cell proliferation and survival.
- DNA Damage Repair Pathway : The compound may inhibit PARP-1, an enzyme involved in DNA repair, thereby enhancing the efficacy of certain chemotherapeutic agents in cancer treatment.
Pharmacokinetics
Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound is essential for evaluating its bioavailability. Preliminary studies suggest that it exhibits favorable pharmacokinetic properties, which enhance its potential as a therapeutic agent.
Dosage Effects in Animal Models
Research has demonstrated that varying doses of 2-(chloromethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one can lead to significant differences in biological outcomes:
- Low to Moderate Doses : These doses have shown effectiveness in inhibiting tumor growth with minimal toxicity.
- High Doses : Higher concentrations may lead to adverse effects, necessitating careful dose optimization in therapeutic applications.
Tumor Inhibition Studies
Recent studies have focused on the antitumor properties of this compound. In vitro experiments indicated that it effectively reduced cell viability in various cancer cell lines, suggesting its potential as an anticancer agent. For instance:
- In a study involving breast cancer cell lines, treatment with the compound resulted in a dose-dependent decrease in cell proliferation.
- Another study highlighted its synergistic effects when combined with established chemotherapeutics, enhancing overall efficacy against resistant cancer types.
Toxicological Assessments
Toxicity assessments have shown that while the compound exhibits promising biological activity, it also poses certain risks:
- Acute Toxicity : It has been classified as harmful if swallowed and can cause skin irritation. These findings underscore the importance of safety evaluations before clinical applications .
- Chronic Toxicity : Long-term studies are necessary to fully understand the implications of prolonged exposure to this compound.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-(chloromethyl)[1]benzofuro[3,2-d]pyrimidin-4(3H)-one, and how are reaction conditions optimized?
- The synthesis typically involves multi-step heterocyclic ring formation . A common strategy uses aza-Wittig reactions to construct the benzofuropyrimidinone core, followed by chloromethylation. For example, heterocyclic precursors are reacted with phosphoryl chloride (POCl₃) or other chlorinating agents under reflux in toluene or dichloromethane, with triethylamine (Et₃N) as a base to drive the reaction . Optimization focuses on controlling temperature (80–140°C), solvent polarity, and stoichiometry to minimize by-products like over-chlorinated derivatives.
Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) is essential for confirming the chloromethyl group’s position and assessing aromaticity in the fused ring system. X-ray crystallography (e.g., using SHELX software ) resolves 3D conformation, hydrogen-bonding networks, and π-π stacking interactions. For example, studies on analogous benzofuropyrimidinones reveal dihedral angles of ~87.5° between the pyrimidinone and substituent phenyl rings, influencing reactivity . Mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies carbonyl (C=O) and C-Cl stretches .
Q. What biological activities are associated with this compound’s structural analogs?
- Benzofuropyrimidinone derivatives exhibit analgesic, antiviral, and anti-inflammatory properties due to their ability to inhibit enzymes like phosphodiesterases (PDEs) or interact with signaling pathways . For instance, thieno[3,2-d]pyrimidin-4(3H)-one analogs show nanomolar potency against PDE7, attributed to the chloromethyl group’s electronic effects enhancing target binding .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in proposed reaction mechanisms for chloromethylation?
- Discrepancies in reaction pathways (e.g., radical vs. electrophilic substitution) are addressed by comparing experimental bond lengths and angles from X-ray structures. For example, in 2-(chloromethyl)thieno[3,2-d]pyrimidin-4(3H)-one, the C-Cl bond length (~1.73 Å) and tetrahedral geometry at the methyl carbon confirm electrophilic substitution rather than radical pathways . Computational modeling (DFT) further validates intermediates’ stability .
Q. What strategies improve yield in multi-step syntheses of benzofuropyrimidinones?
- Key steps include protecting-group chemistry (e.g., tert-butyl or methoxyethyl groups) to prevent side reactions and catalytic hydrogenation for nitro-to-amine reductions (e.g., using Fe/acetic acid at 60–80°C) . Chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) and recrystallization (isopropanol) purify intermediates. Yields increase from ~20% to 70% by optimizing stoichiometry and avoiding POCl₃ excess .
Q. How does the chloromethyl group influence structure-activity relationships (SAR) in enzyme inhibition?
- The chloromethyl moiety enhances lipophilicity and electron-withdrawing effects , improving target binding. In PDE7 inhibitors, this group increases IC₅₀ values by stabilizing interactions with hydrophobic enzyme pockets. However, steric hindrance from bulky substituents (e.g., cyclopentylamino groups) can reduce activity, emphasizing the need for molecular docking studies to balance electronic and spatial effects .
Q. What challenges arise in resolving π-π stacking interactions in crystallographic studies?
- Overlapping electron densities in fused-ring systems complicate refinement. Using high-resolution synchrotron data (e.g., λ = 0.7 Å) and SHELXL’s twin refinement tools improves accuracy. For example, studies on 3,3′-(1,4-phenylene)bis-benzofuropyrimidinone derivatives reveal interplanar distances of ~3.5 Å between stacked rings, confirmed via Hirshfeld surface analysis .
Methodological Tables
Table 1. Key Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | Dihedral Angle (°) | C-Cl Bond Length (Å) | Reference |
|---|---|---|---|---|
| 2-(Hydroxyethylamino)-3-phenyl derivative | P2₁/n | 87.5 | 1.73 | |
| 3,3′-(1,4-Phenylene)bis derivative | P2₁/n | 89.2 | 1.75 |
Table 2. Optimization of Chlorination Conditions
| Reagent | Solvent | Temperature (°C) | Yield (%) | By-Products |
|---|---|---|---|---|
| POCl₃ | Toluene | 100 | 65 | Over-chlorinated |
| SOCl₂ | CH₂Cl₂ | 40 | 45 | Sulfur impurities |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
